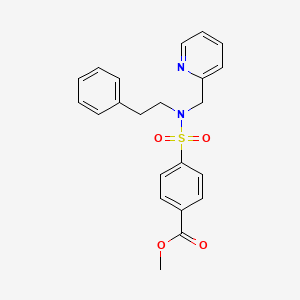

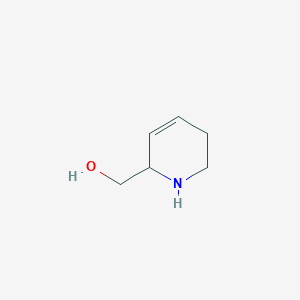

![molecular formula C27H25N3O2 B2833974 3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185041-28-4](/img/structure/B2833974.png)

3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrimidoindole core and the attached aromatic rings of the methoxybenzyl and methylbenzyl groups. The presence of nitrogen in the pyrimidine ring and the indole ring would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the electron-donating methoxy groups. The nitrogen atoms in the pyrimidoindole core could potentially act as nucleophilic sites in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar groups like the methoxy groups would likely make the compound relatively stable and could influence its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Structural Analysis

A study conducted by Ivashchenko et al. (2019) developed a synthesis method for a compound structurally similar to "3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one", focusing on its application as a novel inhibitor of Hepatitis B. The synthesis process involved studying the electronic and spatial structure of this biologically active molecule both theoretically and experimentally, utilizing single-crystal X-ray analysis to confirm its existence in a monoclinic P21/n space group. The compound showed promising in vitro nanomolar inhibitory activity against Hepatitis B virus (HBV), indicating its potential as a therapeutic agent in antiviral research Ivashchenko, A., Mitkin, O. D., Kravchenko, D., Kuznetsova, I., Kovalenko, S., Bunyatyan, N. D., & Langer, T. (2019). Crystals.

Molecular Docking and Anti-inflammatory Applications

Another notable study by Ikuta et al. (1987) synthesized a series of compounds, including those with structural similarities to the target molecule, to evaluate their potential as anti-inflammatory agents. The research aimed to explore these compounds as dual inhibitors of prostaglandin and leukotriene synthesis, offering a novel approach to anti-inflammatory and analgesic therapies. Some of the synthesized compounds demonstrated equipotent anti-inflammatory activities to indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID), but with reduced ulcerogenic effects. This suggests the therapeutic potential of these compounds in the development of safer anti-inflammatory drugs Ikuta, H., Shirota, H., Kobayashi, S., Yamagishi, Y., Yamada, K., Yamatsu, I., & Katayama, K. (1987). Journal of medicinal chemistry.

Electronic and Nonlinear Optical Properties

Beytur and Avinca (2021) conducted a study on compounds structurally related to "3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one", focusing on their electronic, nonlinear optical properties, and molecular electrostatic potentials. The research involved DFT calculations to explore the electronic properties, revealing parameters such as ionization potential, electron affinity, energy gap, and electrophilic index. This study contributes to the understanding of the electronic behavior of these compounds, which is crucial for their potential applications in materials science and electronic devices Beytur, M., & Avinca, I. (2021). Heterocyclic Communications.

Antimicrobial Activity

Roth et al. (1989) synthesized a series of 2,4-diamino-5-benzylpyrimidines, including derivatives that share structural features with the target molecule, to investigate their antibacterial activity against anaerobic organisms. These compounds showed significant in vitro activity against Bacteroides species and Fusobacterium, comparable or superior to metronidazole, a standard treatment for anaerobic infections. This highlights the potential of these compounds in addressing resistant anaerobic bacterial infections, an increasingly challenging issue in clinical microbiology Roth, B., Tidwell, M. Y., Ferone, R., Baccanari, D., Sigel, C. W., Deangelis, D., & Elwell, L. (1989). Journal of medicinal chemistry.

Orientations Futures

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes that contribute to the compound’s antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological activities .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .

Propriétés

IUPAC Name |

3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O2/c1-18-8-11-20(12-9-18)15-30-23-13-10-19(2)14-22(23)25-26(30)27(31)29(17-28-25)16-21-6-4-5-7-24(21)32-3/h4-14,17H,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPAJONOLBKANI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2833894.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2833899.png)

![4-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2833902.png)

![1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2833905.png)

![4-oxo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4H-chromene-2-carboxamide](/img/structure/B2833906.png)

![7-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2833907.png)

![4-ethoxy-N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2833912.png)